molecular formula C20H25N3O4S2 B2678377 N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898368-74-6

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2678377
CAS No.: 898368-74-6
M. Wt: 435.56
InChI Key: KGGVJTYEOILISI-UHFFFAOYSA-N
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Description

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using appropriate sulfonylating agents under controlled conditions.

    Coupling with Oxalamide: The final step involves coupling the piperidine intermediate with an oxalamide derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene sulfonyl group and piperidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea: Shares the thiophene sulfonyl and piperidine moieties but differs in the oxalamide group.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiophene sulfonyl group but has a different core structure.

Uniqueness

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its combination of a thiophene ring, piperidine ring, and oxalamide group, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-15-7-9-16(10-8-15)22-20(25)19(24)21-12-11-17-5-2-3-13-23(17)29(26,27)18-6-4-14-28-18/h4,6-10,14,17H,2-3,5,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGVJTYEOILISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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